molecular formula C15H15N3O2 B5816225 N'-(3,4-dimethylbenzoyl)isonicotinohydrazide

N'-(3,4-dimethylbenzoyl)isonicotinohydrazide

Cat. No. B5816225
M. Wt: 269.30 g/mol
InChI Key: GWFMINDUMUFULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dimethylbenzoyl)isonicotinohydrazide, also known as DMNIH, is a chemical compound that belongs to the class of hydrazides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(3,4-dimethylbenzoyl)isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. N'-(3,4-dimethylbenzoyl)isonicotinohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3,4-dimethylbenzoyl)isonicotinohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis and cell proliferation, the induction of apoptosis, and the suppression of inflammation. N'-(3,4-dimethylbenzoyl)isonicotinohydrazide has also been shown to have low toxicity and high selectivity towards cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(3,4-dimethylbenzoyl)isonicotinohydrazide in lab experiments include its high purity and yield, low toxicity, and potential applications in various fields. However, the limitations of using N'-(3,4-dimethylbenzoyl)isonicotinohydrazide include its limited solubility in water and certain organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are many future directions for the research and development of N'-(3,4-dimethylbenzoyl)isonicotinohydrazide. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3,4-dimethylbenzoyl)isonicotinohydrazide and its potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

N'-(3,4-dimethylbenzoyl)isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of isonicotinic acid hydrazide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N'-(3,4-dimethylbenzoyl)isonicotinohydrazide as a white crystalline solid with a high purity and yield.

Scientific Research Applications

N'-(3,4-dimethylbenzoyl)isonicotinohydrazide has been widely used in scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. N'-(3,4-dimethylbenzoyl)isonicotinohydrazide has also been investigated as a potential drug candidate for the treatment of tuberculosis and cancer.

properties

IUPAC Name

N'-(3,4-dimethylbenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-3-4-13(9-11(10)2)15(20)18-17-14(19)12-5-7-16-8-6-12/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFMINDUMUFULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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